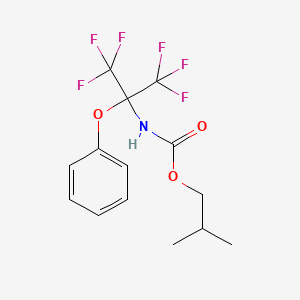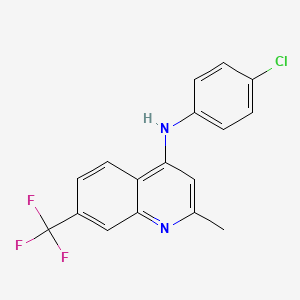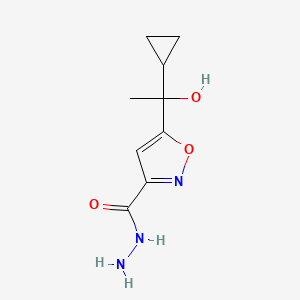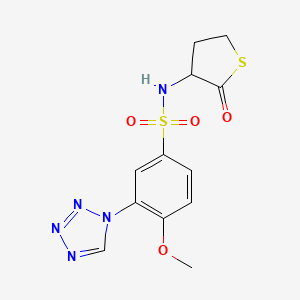
2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a hexafluorinated carbon center and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate typically involves the reaction of 2-methylpropylamine with 1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The hexafluorinated carbon center and phenoxy group play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
Diisobutyl phthalate: Another compound with a similar isobutyl group but different overall structure and applications.
Uniqueness
2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate is unique due to its combination of a hexafluorinated carbon center and a phenoxy group, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H15F6NO3 |
|---|---|
Molecular Weight |
359.26 g/mol |
IUPAC Name |
2-methylpropyl N-(1,1,1,3,3,3-hexafluoro-2-phenoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C14H15F6NO3/c1-9(2)8-23-11(22)21-12(13(15,16)17,14(18,19)20)24-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,21,22) |
InChI Key |
CBRYIISOOSNHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC(C(F)(F)F)(C(F)(F)F)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11480983.png)
![N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11480990.png)
![1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11480997.png)
![7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11481004.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481008.png)

![2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B11481016.png)

![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11481032.png)


![ethyl 2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11481057.png)
![7-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11481064.png)

